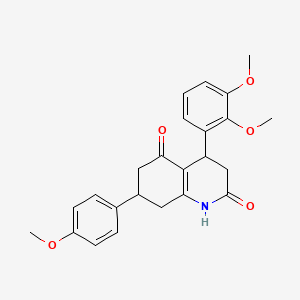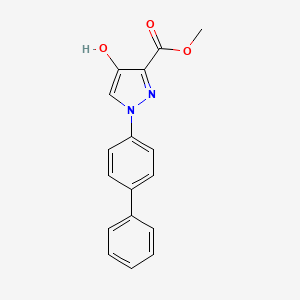![molecular formula C16H24N4O2S B5603192 2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)
2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to our compound of interest, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, highlighting a versatile approach to constructing such complex molecular frameworks (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of "2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one" are not directly available, the general structural characteristics of 3,9-diazaspiro[5.5]undecane derivatives indicate a complex spatial arrangement that significantly impacts their chemical behavior and interactions. The spirocyclic structure, incorporating both nitrogen and oxygen atoms, contributes to a unique three-dimensional conformation critical for its chemical properties and potential biological activities.
Chemical Reactions and Properties
The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are influenced by their spirocyclic nature and the functional groups attached. These compounds participate in various chemical reactions, including Michael addition and spirocyclization, which are key to synthesizing a wide range of substituted derivatives with potential pharmacological activities. The presence of functional groups such as hydroxyethyl and methylthio pyrimidinyl significantly affects the reactivity and interaction capabilities of these molecules (Yang et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives demonstrates the versatility of spirocyclic compounds. Techniques such as intramolecular spirocyclization of pyridine substrates have been developed for constructing these complex molecules efficiently (Parameswarappa & Pigge, 2011). Additionally, catalyst-free synthesis methods for nitrogen-containing spiro heterocycles via double Michael addition reaction have been reported, highlighting the adaptability of diazaspiro compounds in synthetic chemistry (Aggarwal et al., 2014).
Biological Activity and Therapeutic Potential
Diazaspiro[5.5]undecane derivatives exhibit a wide range of biological activities. They have been explored as CCR8 antagonists for treating chemokine-mediated diseases (Norman, 2007), including respiratory diseases like asthma and chronic obstructive pulmonary disease. Furthermore, these compounds have shown potential in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017). Their antihypertensive properties have also been documented, showcasing their versatility in medicinal applications (Clark et al., 1983).
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-9-(2-methylsulfanylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-23-15-17-7-3-13(18-15)19-8-5-16(6-9-19)4-2-14(22)20(12-16)10-11-21/h3,7,21H,2,4-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQYCLCOZCSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC3(CCC(=O)N(C3)CCO)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)

![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)


![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)
![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)